3-chloro-N-cyclopropyl-4-ethoxybenzamide
Description
Properties
IUPAC Name |
3-chloro-N-cyclopropyl-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-11-6-3-8(7-10(11)13)12(15)14-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYUITVTOSLJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the standard synthetic routes for 3-chloro-N-cyclopropyl-4-ethoxybenzamide, and what critical reaction conditions must be controlled?
The synthesis typically involves coupling 3-chloro-4-ethoxybenzoyl chloride with cyclopropylamine. Key steps include:
- Using a base (e.g., triethylamine) to neutralize HCl generated during the reaction .
- Maintaining controlled temperatures (room temperature or slight heating, e.g., 40–60°C) to ensure complete conversion .
- Purification via column chromatography or recrystallization to isolate the product . Variations in acyl chloride preparation (e.g., from the corresponding carboxylic acid using thionyl chloride) may also be employed .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?
- 1H/13C NMR : Identify signals for the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons), ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), and aromatic protons (δ ~6.8–8.0 ppm) .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and ethoxy C-O stretch (~1250 cm⁻¹) .
- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .
Q. What are the recommended storage conditions and solubility profiles for this compound in experimental settings?
- Storage : Store in airtight containers at room temperature, protected from moisture and light to prevent hydrolysis or degradation .
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For kinetic studies, prepare stock solutions at 10 mM and dilute in assay buffers .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up the synthesis?
- Reaction Optimization :
- Use dropwise addition of acyl chloride to avoid exothermic side reactions .
- Employ coupling agents like EDCl/HOBt to enhance amide bond formation efficiency .
- Workup Strategies :
- Extract unreacted starting materials with ethyl acetate/water partitions .
- Optimize recrystallization solvents (e.g., ethanol/water mixtures) for higher purity .
Q. What strategies are effective in resolving contradictions between experimental NMR data and computational predictions for this compound?
- Spectral Validation :
- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and confirm connectivity .
- Compare experimental data with simulated spectra from DFT calculations (e.g., B3LYP/6-31G* basis set) .
- Purity Checks :
- Analyze via HR-MS to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
Q. How can researchers design a biological assay to evaluate the kinase inhibition potential of this compound?
- Assay Design :
- Use recombinant kinases (e.g., EGFR or MAPK) in fluorescence-based assays with ATP-concentration gradients to determine IC50 values .
- Include controls (e.g., staurosporine) and measure inhibition via ADP-Glo™ luminescence .
- Data Analysis :
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate potency and selectivity .
Q. What methodologies are recommended for analyzing stability under varying pH and temperature conditions?
- Stability Studies :
- Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours and monitor degradation via HPLC .
- Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life .
Contradiction Analysis & Advanced Topics
Q. How should researchers address discrepancies in reported biological activity data for structurally similar benzamide derivatives?
- Systematic Comparison :
- Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting activity .
- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What synthetic modifications could enhance the metabolic stability of this compound for in vivo studies?
- Derivatization Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
